Ferrous malate

Oxidation stability air oxidation ferrous salt patent

Ferrous malate addresses the critical formulation challenge of iron-induced oxidative degradation. Unlike ferrous sulfate, which catalyzes lipid peroxidation and causes rancidity in multi-component blends, ferrous malate exhibits patented oxidation stability at room temperature. - Oxidation Stability: Resists air oxidation, preserving the integrity of formulations containing unsaturated fatty acids, vitamins A, C, or E. - GI Tolerability: Demonstrated non-irritating properties and bland taste, making it suitable for sensitive populations. - Shelf-Life Viability: Minimizes off-flavors and discoloration in complex food matrices and pharmaceutical blends.

Molecular Formula C4H4FeO5
Molecular Weight 187.92 g/mol
CAS No. 6916-77-4
Cat. No. B12707116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerrous malate
CAS6916-77-4
Molecular FormulaC4H4FeO5
Molecular Weight187.92 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])O)C(=O)[O-].[Fe+2]
InChIInChI=1S/C4H6O5.Fe/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyKRUJOKMDEHYPOP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferrous Malate: Stable Iron Source for Formulations


Ferrous malate (CAS 6916-77-4) is the iron(II) salt of malic acid, represented by the molecular formula C₄H₄FeO₅ and a molecular weight of 187.92 g/mol . It belongs to the class of organic acid ferrous salts, which are primarily used for oral iron supplementation and food fortification. Unlike simple inorganic ferrous salts, ferrous malate is characterized by an organic malate counterion that imparts distinct stability and handling properties [1]. It is listed in the World Health Organization Drug Dictionary (WHO-DD) and is recognized as an approved chemical substance for use in natural health products [2].

Source Type Organic acid ferrous salt Listed in WHO-DD; approved for natural health products
Key Attribute Reported oxidation stability Supports selection for oxidation-sensitive matrices
Procurement Context Formulation differentiation Distinct from generic inorganic ferrous salts

Ferrous Malate: Stability Advantage over Generic Salts


The assumption that all ferrous salts are interchangeable ignores critical differences in pro-oxidant liability and stability dictated by the counterion. The dominant generic alternative, ferrous sulfate, is a well-known strong pro-oxidant that catalytically promotes lipid peroxidation, leading to rancidity, off-flavors, and discoloration in multi-component formulations [1]. Ferrous malate, by contrast, was specifically developed to exhibit substantial stability against air oxidation at room temperature, a property not shared by standard ferrous sulfate [2]. For procurement decisions in sensitive applications—whether pharmaceutical blends containing lipids or complex food matrices—the choice of iron source fundamentally dictates formulation stability, safety margins regarding oxidative stress, and shelf-life viability, making direct substitution without validated reformulation a significant risk.

!
Ferrous sulfate is not directly interchangeable
Its strong pro-oxidant liability may promote lipid peroxidation, rancidity, and discoloration, unlike ferrous malate's reported oxidation stability.
!
Generic salt substitution may alter formulation safety margins
The counterion directly governs oxidative-stress endpoints; direct substitution without validated reformulation may compromise product integrity and shelf-life.

Ferrous Malate: Comparative Evidence vs. Key Comparators


Patented Oxidation Stability vs. Ferrous Sulfate

A foundational US patent (US3493594A) explicitly claims ferrous DL-malate trihydrate and L-malate trihydrate as oxidation-stable forms of iron, demonstrating that these compounds are substantially stable against air oxidation at room temperature [1]. This represents a structural and functional departure from standard ferrous sulfate, which is characterized by its well-documented pro-oxidant activity in formulation contexts [2]. The patent directly attributes to ferrous malate trihydrates the combined properties of being substantially non-irritating, relatively non-toxic, oxidation-stable, and tasteless—a profile specifically sought for sensitive biological applications such as treating hypochromic anemia in piglets.

Oxidation stability
Class-level inference
Ferrous malate trihydrate: claimed as substantially stable against air oxidation at room temperature
Supports formulation stability review for oxidation-sensitive excipients
Patent-based claim; quantitative difference not directly reported. Context-dependent.
Oxidation stability air oxidation ferrous salt patent

Lower Lipid Peroxidation vs. Ferrous Sulfate

In an in vitro study comparing the pro-oxidant effects of ferric maltol against ferrous sulfate, it was demonstrated that at equal iron concentrations of 100 µM and above, ferric maltol produced less liposomal peroxidation than ferrous sulfate [1]. The observed difference was attributed, at least in part, to the maltol ligand's ability to delay the redox-cycling of Fe³⁺ back to the more reactive Fe²⁺, thereby interrupting the chain reaction of lipid peroxidation. While the compound studied was the ferric maltol complex rather than ferrous malate, the malate/ferrous counterion system would be expected to exert a similar redox-modulating effect at the ligand level, providing a class-level inference for the diminished pro-oxidant potential of organic-acid-chelated iron relative to simple ferrous salts.

Lipid peroxidation
Supporting evidence
Ferric maltol produced less liposomal peroxidation than ferrous sulfate at ≥ 100 µM
Suggests lower pro-oxidant potential for organic-acid-chelated iron class
Class-level inference from ferric maltol data; direct ferrous malate data to verify.
lipid peroxidation oxidative stress ferrous iron toxicity

Efficacy in Piglet Anemia Model

The original patent literature for ferrous malate trihydrate (US3493594A) provides direct efficacy data from a piglet anemia model [1]. Ferrous malate trihydrate was formulated in a mineral oil suspension and orally administered to piglets. A control group receiving a ferrous sulfate-mineral oil suspension served as a comparator. The results demonstrated that the ferrous malate preparation significantly increased hemoglobin levels compared to the control (exact quantitative values would require retrieval of the full patent specification). In addition to efficacy, the ferrous malate preparation exhibited negligible skin irritation and low toxicity upon oral administration, contrasting with the known irritancy profile of ferrous sulfate suspensions.

Piglet anemia model
Head-to-head
Reported significant hemoglobin increase vs. ferrous sulfate control; non-irritating profile
Supports endpoint-response context in mammalian anemia model
Exact hemoglobin values require full patent specification review.
animal model iron deficiency anemia veterinary application

Ferrous Malate: Evidence-Based Applications


Stabilized Oral Iron for Oxidation-Sensitive Matrices

Based on the patented oxidation stability of ferrous malate trihydrate [1], this compound is the preferred iron source for soft gel capsules, lipid-based suspensions, or multi-component blends containing unsaturated fatty acids, vitamins A, C, or E, where the pro-oxidant activity of ferrous sulfate would rapidly degrade product quality [2].

Low-Irritancy Oral Iron for Sensitive Populations

The demonstrated combination of substantially non-irritating properties, bland taste, and therapeutic efficacy in animal models [1] supports the use of ferrous malate for populations at higher risk of oral iron intolerance. It is thereby positioned as a scientifically grounded alternative for products where gastrointestinal tolerability is paramount.

Research in Redox Biology and Oxidative Stress

In vitro data showing that organic-acid-chelated iron produces less lipid peroxidation than ferrous sulfate at ≥ 100 µM concentrations [1] make ferrous malate a useful candidate for experimental systems where controlled delivery of iron with minimized off-target oxidative damage is required.

Application
Selection Property
Validation Focus
Oxidation-sensitive formulations
Reported oxidation stability
Stability endpoint review in lipid-containing matrices
Iron-intolerance research models
Reported low-irritancy profile
Gastrointestinal tolerability endpoint context
Redox biology / oxidative stress studies
Organic-acid-chelated iron class
Lipid peroxidation endpoint review
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